molecular formula C9H12O2 B1177826 Hmt1 protein, Methanobacterium CAS No. 149147-62-6

Hmt1 protein, Methanobacterium

Número de catálogo: B1177826
Número CAS: 149147-62-6
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Descripción

Significance of Methanobacterium as a Model Organism in Archaea Research

Methanobacterium is a genus of methanogens, which are microorganisms that produce methane (B114726) as a metabolic byproduct. wikipedia.org They are strict anaerobes, meaning they cannot survive in the presence of oxygen, and are commonly found in environments such as wetlands, anaerobic digesters, and the digestive tracts of animals. wikipedia.orgnih.gov

Several characteristics make Methanobacterium an important model organism for studying Archaea:

Unique Metabolism: Methanogenesis, the process of producing methane, is a form of microbial metabolism that is unique to Archaea. researchgate.netosti.gov Studying methanogens like Methanobacterium is essential for understanding this globally significant biogeochemical process. researchgate.net

Phylogenetic Position: As members of the domain Archaea, these organisms provide a crucial point of comparison for understanding the evolutionary relationships between the three domains of life: Bacteria, Archaea, and Eukarya. gatech.edu

Cellular Components: Methanobacterium possesses unique cellular structures, such as a cell wall composed of pseudomurein rather than the peptidoglycan found in bacteria. wikipedia.org This and other features offer insights into the diversity of life at the molecular level.

Early Life Forms: Methanogens are thought to be among the earliest forms of life on Earth, making them valuable for studies into the origins and early evolution of life. wikipedia.orgnih.gov

Overview of Chromatin Organization in Archaea and its Distinction from Eukaryotic and Bacterial Systems

All living organisms must compact their DNA to fit within the confines of the cell. The strategies for this compaction, known as chromatin organization, vary across the domains of life.

Bacteria: Bacteria utilize a variety of small, positively charged proteins, often referred to as nucleoid-associated proteins (NAPs), to bind and condense their circular chromosome into a structure called the nucleoid. nih.govresearchgate.net

Eukaryotes: In eukaryotes, DNA is tightly wound around an octamer of histone proteins (H2A, H2B, H3, and H4) to form the fundamental unit of chromatin, the nucleosome. nih.gov This "beads-on-a-string" structure is then further coiled and compacted to form chromosomes. nih.gov

Archaea: Archaea exhibit a fascinating blend of bacterial and eukaryotic chromatin organization strategies. nih.gov Some archaea utilize NAPs similar to those in bacteria. nih.gov However, many, including Methanobacterium, possess histone-like proteins that are structurally and functionally similar to eukaryotic histones. nih.govnih.gov These archaeal histones lack the long N-terminal "tails" that are characteristic of their eukaryotic counterparts and are crucial for epigenetic regulation. nih.gov

Historical Context of Hmt1 (HMtA) Protein Discovery and Initial Characterization in Methanobacterium thermoautotrophicum

The histone-related protein HMt was first isolated and characterized from Methanobacterium thermoautotrophicum strain ΔH. nih.govnih.gov Initial studies revealed that preparations of HMt contained two distinct polypeptides, designated HMt1 and HMt2. nih.govnih.gov These two proteins are encoded by the hmtA and hmtB genes, respectively. nih.govnih.gov

Further characterization demonstrated that HMt1 and HMt2 are relatively small proteins. nih.govnih.gov Aligning the amino acid sequences of HMt1 and HMt2 with those of HMf1 and HMf2, histone-like proteins from the hyperthermophile Methanothermus fervidus, showed a significant degree of conservation, with approximately 60% of amino acid residues being conserved across all four polypeptides. nih.gov In pairwise comparisons, these proteins exhibit 66% to 84% identity. nih.gov

In vitro experiments showed that the HMt protein complex is capable of binding to and compacting linear DNA molecules. nih.gov This binding affects the supercoiling of circular DNA. At low protein-to-DNA ratios, HMt introduces negative supercoils, while at higher ratios, it induces positive supercoils. nih.gov This ability to compact and constrain DNA in positive toroidal supercoils is a key feature of these histone-related proteins. nih.gov

Clarification of Hmt1 Nomenclature: Distinguishing Methanobacterium Hmt1 (HMtA) from Eukaryotic Hmt1 (Protein Arginine Methyltransferase)

It is crucial to distinguish the archaeal Hmt1 (HMtA) protein from the similarly named eukaryotic Hmt1. The eukaryotic Hmt1 is a protein arginine methyltransferase, an enzyme that plays a role in various cellular processes, including mRNA export from the nucleus, by modifying other proteins. yeastgenome.orgyeastgenome.org In contrast, the Methanobacterium Hmt1 (HMtA) is a histone-like structural protein involved in DNA packaging. nih.gov The shared nomenclature is coincidental, and the two proteins are functionally and structurally unrelated.

FeatureMethanobacterium Hmt1 (HMtA)Eukaryotic Hmt1
Organism Archaea (Methanobacterium)Eukaryotes (e.g., Saccharomyces cerevisiae)
Function DNA binding and chromatin organizationProtein arginine methylation
Protein Type Histone-like structural proteinEnzyme (Methyltransferase)

Propiedades

Número CAS

149147-62-6

Fórmula molecular

C9H12O2

Sinónimos

Hmt1 protein, Methanobacterium

Origen del producto

United States

Genetic and Transcriptional Analysis of the Hmta Hmt1 and Hmtb Hmt2 Genes

Gene Identification, Cloning, and Sequencing Strategies for hmtA and hmtB

The histone-related protein HMt from Methanobacterium thermoautotrophicum is composed of two polypeptides, HMt1 and HMt2. nih.gov These are encoded by the hmtA and hmtB genes, respectively. nih.gov The identification of these genes was achieved through a process that began with the purification of the HMt protein.

The cloning and sequencing of hmtA and hmtB have been successfully accomplished. nih.govresearchgate.net This process typically involves creating a genomic library from Methanobacterium thermoautotrophicum DNA. Probes, designed based on the partial amino acid sequence of the purified HMt1 and HMt2 proteins, are then used to screen this library and identify the clones containing the genes of interest. Once identified, the DNA from these clones is sequenced to determine the nucleotide sequence of the hmtA and hmtB genes. nih.gov This has allowed for the deduction of the amino acid sequences of the HMt1 and HMt2 proteins. nih.govresearchgate.net

The hmtA gene encodes a protein of 68 amino acids, while the hmtB gene encodes a protein of 67 amino acids. nih.govresearchgate.net Their calculated molecular masses are 7,275 Da and 7,141 Da, respectively. nih.govresearchgate.net In some Methanobacterium strains, these genes are found in a tandem arrangement on the chromosome.

Heterologous Gene Expression Systems for HMt Protein Production and Purification

For the purpose of detailed biochemical and structural studies, large quantities of the HMt1 and HMt2 proteins are often required. Heterologous expression systems, which involve expressing a gene in a host organism that does not naturally have that gene, are employed for this purpose. wikipedia.org Escherichia coli is a commonly used host for the production of archaeal proteins like HMt1 and HMt2. nih.govwikipedia.org

The hmtA and hmtB genes, once cloned into appropriate expression vectors, can be introduced into E. coli. nih.gov These vectors contain regulatory elements that allow for high-level expression of the inserted genes. Following induction of gene expression, the E. coli cells produce significant amounts of the HMt1 and HMt2 proteins. nih.gov The proteins can then be purified from the bacterial cell lysate using standard chromatographic techniques. This approach has been successfully used to produce and purify both HMt1 and HMt2. nih.gov

Methylotrophic yeasts such as Pichia pastoris and Hansenula polymorpha also serve as robust systems for heterologous protein production, offering advantages like strong, regulatable promoters derived from methanol (B129727) metabolism pathways. nih.govnih.gov While not specifically detailed for HMt1 in the provided context, these yeast systems are a viable alternative for producing eukaryotic and, in some cases, archaeal proteins, especially when post-translational modifications are a consideration. nih.govnih.govalga.cz

Transcriptional Regulation Mechanisms of hmtA and hmtB Gene Expression in Methanobacterium

The expression of the hmtA and hmtB genes is a regulated process, ensuring that the HMt proteins are produced at appropriate levels within the cell.

Promoter Element Characterization and Regulatory Factor Binding

The promoter regions located upstream of the hmtA and hmtB genes contain specific DNA sequences that are crucial for initiating transcription. researchgate.netnih.gov These include TATA box promoter elements, which are common in archaea and eukaryotes. researchgate.netnih.gov The sequences and locations of these TATA boxes, as well as the ribosome binding sites, show strong similarity to those found upstream of the homologous hmfA and hmfB genes in the hyperthermophile Methanothermus fervidus. researchgate.netnih.gov

The binding of regulatory factors to these promoter elements is a key step in controlling gene expression. mdpi.com While specific regulatory factors that directly bind to the hmtA and hmtB promoters in Methanobacterium have not been fully elucidated in the provided information, the presence of conserved promoter elements suggests a mechanism involving transcription factors that recognize these sequences to either activate or repress transcription. researchgate.netnih.govmdpi.com

Environmental and Physiological Influences on hmtA/hmtB Transcription

The transcription of genes is often influenced by the cell's environment and physiological state. In the case of hmtA and hmtB, changes in the cellular environment can lead to altered levels of gene expression. For instance, in Saccharomyces cerevisiae, the expression of HMT1, a homolog of the Methanobacterium genes, is repressed in response to heat shock. nih.gov This suggests that the requirement for the Hmt1 protein may vary depending on growth conditions. nih.gov

In some bacteria, such as Streptomyces hygroscopicus, homologs of HmtA and HmtB have been identified as repressors of biosynthetic pathways. Inactivation of these genes led to a significant increase in the expression of genes involved in himastatin (B1244360) biosynthesis, indicating their role as negative regulators. nih.gov While this is in a different organism and context, it highlights the potential for Hmt proteins and their homologs to be involved in regulatory networks that respond to cellular needs.

mRNA Processing and Stability of hmtA and hmtB Transcripts

Once the hmtA and hmtB genes are transcribed into messenger RNA (mRNA), these transcripts undergo processing and are eventually degraded. The stability of these mRNA transcripts is a critical factor in determining the amount of HMt1 and HMt2 protein produced. nih.gov

The regulation of mRNA stability is a significant control point in gene expression. nih.gov The rate of mRNA decay can be influenced by various factors, including sequences within the mRNA itself, such as AU-rich elements in the 3'-untranslated region, and the binding of specific proteins. nih.govsemanticscholar.org The processes of transcription and mRNA decay can be linked, with promoter elements and transcription factors potentially influencing the stability of the resulting transcripts. technion.ac.il

While specific details on the mRNA processing and stability of hmtA and hmtB transcripts in Methanobacterium are not extensively covered in the provided search results, general principles of mRNA metabolism in archaea and other organisms suggest that these processes are likely to be regulated. github.iofrontiersin.org The stability of these transcripts would play a role in modulating the levels of HMt1 and HMt2 in response to the cell's requirements.

Architectural and Biophysical Characterization of the Hmt Protein Complex

Subunit Composition and Oligomerization State of HMt: Insights into HMt1 and HMt2 Association

The HMt protein complex is composed of two primary polypeptide subunits: HMt1 and HMt2. nih.gov These subunits are encoded by the hmtA and hmtB genes, respectively. nih.gov HMt1 consists of 68 amino acid residues with a calculated molecular mass of 7,275 Daltons, while HMt2 is slightly smaller, with 67 amino acid residues and a molecular mass of 7,141 Daltons. nih.govnih.gov

In solution and in the absence of DNA, HMt1 exists as a homodimer. However, upon binding to DNA, these dimers can further assemble into tetramers and potentially higher-order oligomeric structures. This dynamic oligomerization is a key feature of its function in DNA compaction. The association of HMt1 and HMt2 into a functional complex is fundamental to its ability to bind and condense DNA. nih.gov

SubunitGeneNumber of Amino AcidsCalculated Molecular Mass (Da)
HMt1hmtA687,275
HMt2hmtB677,141

Primary Sequence Analysis and Conservation of Archaeal Histone-Related Proteins

Comparative Sequence Alignment with Homologous Proteins (e.g., HMf1, HMf2 from Methanothermus fervidus)

Sequence analysis reveals a significant degree of conservation between the HMt subunits and their homologs in other archaea. When the amino acid sequences of HMt1 and HMt2 are aligned with HMf1 and HMf2, the subunit polypeptides of the histone-related protein HMf from the hyperthermophile Methanothermus fervidus, a striking similarity is observed. nih.gov Approximately 60%, which accounts for 40 amino acid residues, are conserved across all four polypeptides. nih.govnih.gov Pairwise comparisons show an identity ranging from 66% to 84% among these four proteins, highlighting a strong evolutionary relationship. nih.govresearchgate.net

This conservation extends beyond the protein sequences. The promoter regions of the encoding genes, specifically the TATA box elements and ribosome binding sites, are also very similar in their sequences and locations upstream of the hmtA and hmtB genes in M. thermoautotrophicum and the corresponding hmfA and hmfB genes in M. fervidus. nih.gov

Protein ComparisonConservation Level
HMt1/HMt2 vs. HMf1/HMf2 (All four)~60% conserved residues (40 amino acids)
Pairwise comparisons (HMt1, HMt2, HMf1, HMf2)66% - 84% identity

Identification of Conserved Amino Acid Motifs Relevant for DNA Binding and Protein-Protein Interaction

The high degree of sequence conservation points to the presence of conserved motifs that are critical for the function of these archaeal histone-like proteins. While specific DNA-binding motifs in Hmt1 have not been fully elucidated, its ability to compact DNA suggests the presence of domains rich in basic amino acids that can interact with the negatively charged phosphate (B84403) backbone of DNA. nih.gov The formation of homodimers and higher-order structures upon DNA binding indicates that specific amino acid motifs are also responsible for mediating protein-protein interactions between HMt1 subunits and between HMt1 and HMt2. oup.com The study of these interactions is crucial for understanding how the HMt complex assembles on DNA to perform its architectural role.

Higher-Order Structural Investigations of the HMt Complex

Structural Determination Methodologies (e.g., X-ray Crystallography, NMR Spectroscopy)

The three-dimensional structure of the HMt protein complex and its individual subunits has been investigated using a variety of biophysical techniques. X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy have been particularly instrumental in providing high-resolution structural information. ontosight.airesearchgate.net These methods allow for the detailed visualization of the protein's fold, the arrangement of its subunits, and its interactions with DNA. ontosight.aimemtein.comutoronto.cadundee.ac.ukbruker.com

Analysis of the Protein Fold and Subunit Interfaces

Structural studies have revealed that Hmt1 adopts a fold characteristic of histone proteins, which is essential for its interaction with DNA. The interface between the HMt1 and HMt2 subunits, as well as the interfaces between HMt1 homodimers in the tetrameric state, are critical for the stability and function of the complex. oup.com These interfaces are formed by specific amino acid residues that engage in non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, to hold the complex together. oup.com The analysis of these interfaces provides insights into the molecular mechanisms governing the assembly of the HMt complex and its role in shaping the archaeal chromosome.

Molecular Mechanisms of Dna Interaction and Genome Organization

DNA Binding Specificity and Affinity of the HMt Protein Complex

The HMt protein complex demonstrates a notable ability to bind to DNA, a process that is fundamental to its role in genome organization. This binding is not random but is influenced by the topology of the DNA molecule.

In vitro studies have demonstrated that the HMt protein complex effectively binds to both linear and circular DNA molecules. nih.gov The binding of HMt to linear DNA, such as EcoRI-linearized pBR322 or linear pUC19 DNA, results in the formation of protein-DNA complexes. nih.govresearchgate.net This interaction leads to a significant compaction of the linear DNA, which can be observed as an increase in its electrophoretic mobility through agarose (B213101) gels. nih.govresearchgate.net

Similarly, HMt binds to relaxed, circular DNA molecules. nih.gov This interaction is crucial for the subsequent modulation of the DNA's superhelical state. The ability of HMt to bind to different DNA topologies underscores its versatile role in managing the archaeal genome.

While detailed studies on the specific DNA sequence preferences of the HMt protein from Methanobacterium are not extensively documented in the provided research, the broader family of archaeal histones, to which HMt belongs, often exhibits some degree of preference for DNA conformations that are intrinsically bent or curved. For instance, the related HMf protein from Methanothermus fervidus has been shown to preferentially bind to DNA containing phased tracts of adenines, which are known to cause DNA bending. Given the high degree of similarity between HMt and HMf, it is plausible that HMt may also have a preference for certain DNA conformations or sequences that facilitate bending and wrapping.

HMt-Mediated DNA Compaction and Condensation

A primary function of the HMt protein complex is the compaction and condensation of DNA, which is essential for fitting the genome within the confines of the archaeal cell.

The efficacy of DNA compaction by the HMt protein can be quantitatively assessed by observing the change in the electrophoretic mobility of DNA upon protein binding. nih.gov As HMt binds to and compacts linear DNA, the resulting complex becomes more compact and migrates faster through an agarose gel compared to the unbound, linear DNA. This change in mobility provides a semi-quantitative measure of the compaction efficiency. While specific numerical values for the degree of compaction by HMt are not detailed in the provided search results, the comparison with the well-studied HMf protein indicates that their abilities to compact DNA are indistinguishable in vitro. nih.gov

ParameterObservationImplication
Electrophoretic Mobility of Linear DNA Increased upon binding of HMtIndicates compaction of the DNA molecule
Comparison with HMf Indistinguishable compaction ability in vitroSuggests a similar high efficiency in DNA packaging

Modulation of DNA Supercoiling by HMt Binding

The interaction of the HMt protein complex with circular DNA has a significant impact on the DNA's supercoiling. The nature of this modulation is dependent on the concentration of the HMt protein relative to the DNA.

HMt/DNA Mass RatioEffect on Relaxed, Circular DNA
< 0.2:1Introduction of negative supercoils
> 0.2:1Introduction of positive supercoils

Introduction of Negative and Positive Supercoils into DNA

A remarkable feature of the HMt protein from Methanobacterium thermoautotrophicum is its ability to modulate DNA topology by introducing both negative and positive supercoils. nih.govnih.gov This activity is highly dependent on the concentration of the protein relative to the DNA.

At higher protein-to-DNA mass ratios (above 0.2:1) , the effect is reversed, and HMt begins to introduce positive supercoils into the DNA. nih.govnih.gov This shift indicates a change in the geometry of the DNA-protein complex, leading to a right-handed wrapping of the DNA.

This dual capability allows Hmt1 to dynamically alter the torsional stress on the DNA, which is a critical factor in regulating processes such as transcription and replication. nih.gov

HMt Protein/DNA Mass RatioEffect on Relaxed Circular DNAType of Supercoiling Induced
&lt; 0.2:1Increase in overall negative superhelicityNegative
&gt; 0.2:1Introduction of positive supercoilsPositive

Mechanistic Models for Supercoil Generation and Relaxation by HMt

The generation of supercoils by HMt is a direct physical consequence of the wrapping of DNA around the histone-like protein core. The prevailing model for this process is based on the formation of archaeal nucleosomes.

DNA Compaction and Wrapping : HMt binds to and compacts DNA, which can be observed as an increase in the electrophoretic mobility of linear DNA through agarose gels. nih.govnih.gov

Toroidal Supercoiling : At higher concentrations, HMt constrains DNA molecules into positive toroidal supercoils. nih.gov This involves the wrapping of the DNA in a right-handed path on the surface of the protein complex, which physically manifests as positive supercoiling.

Nucleosome-like Structures : Like other archaeal histones, HMt is thought to form tetramers as a core unit, around which DNA is wrapped. These structures are analogous to the (H3-H4)₂ tetramer at the center of the eukaryotic nucleosome. This wrapping constrains the DNA and alters its topology.

Relaxation of these supercoils is not an enzymatic activity of Hmt1 itself but is rather a consequence of the dynamic equilibrium of protein binding and dissociation, or through the action of dedicated topoisomerase enzymes present in the cell.

Interactions with Other DNA-Associated Proteins and Nucleic Acids

As a core structural protein of the nucleoid, Hmt1 does not function in isolation. Its activity is intrinsically linked to the broader cellular machinery that acts upon the genome.

Identification of Protein-Protein Interaction Partners within the Methanobacterium Nucleoid

Specific protein-protein interaction partners for Hmt1 within the Methanobacterium nucleoid have not been extensively characterized in available research. However, as the primary DNA compacting agent, Hmt1 is a central component of the chromatin-like structure. Therefore, it co-localizes and functionally interacts with the entire suite of proteins that require access to the genome. This includes key proteins involved in the central dogma of molecular biology, such as DNA polymerases, RNA polymerases, and DNA repair enzymes. For instance, the mini-chromosome maintenance (MCM) protein, an essential helicase for DNA replication, has been identified and studied in Methanobacterium thermoautotrophicum and must navigate the chromatin landscape structured by Hmt1. nih.gov

Potential Crosstalk with DNA Replication, Transcription, and Repair Machinery

The organization of the genome by Hmt1 creates a dynamic platform that influences all major DNA-dependent processes. This structural role implies significant functional crosstalk.

Transcription : The compaction of DNA by Hmt1 into nucleosome-like structures can act as a general repressor of transcription by limiting the access of RNA polymerase and transcription factors to promoter regions. The level of DNA supercoiling, which is directly modulated by Hmt1, is also known to be a key regulator of transcriptional initiation and elongation. nih.gov The dynamic nature of Hmt1 binding allows for localized de-compaction, providing a potential mechanism for gene activation.

DNA Replication : The archaeal DNA replication machinery, which includes proteins like MCM helicase, must gain access to the DNA template. nih.govresearchgate.net This necessitates a mechanism for transiently displacing or remodeling the Hmt1-based nucleosomes at replication origins and along the replication fork. Therefore, a coordinated interplay between Hmt1 and the replication apparatus is essential for genome duplication.

DNA Repair : Access to damaged DNA sites is critical for the function of repair pathways. The chromatin structure established by Hmt1 likely plays a role in modulating the efficiency of DNA repair. While direct interactions with repair proteins in Methanobacterium are not yet defined, in other systems, histone-like proteins can influence repair by either shielding DNA from damage or by recruiting repair factors to specific lesions. escholarship.org

Physiological Significance of Hmt in Methanobacterium

Role in Chromosome Architecture and Maintenance within the Cell

The fundamental role of the Hmt1 protein in Methanobacterium thermoautotrophicum lies in its ability to organize and compact the organism's chromosome. HMt, the protein complex containing the HMt1 polypeptide, functions as a histone-like protein, binding to DNA and inducing significant structural changes. This interaction is essential for packaging the archaeal chromosome within the confines of the cell.

HMt is comprised of two distinct polypeptides, HMt1 and HMt2, which are encoded by the hmtA and hmtB genes, respectively nih.govnih.gov. These two polypeptides are similar in size and amino acid composition.

PolypeptideNumber of Amino Acid ResiduesCalculated Molecular Mass (Da)
HMt1687,275
HMt2677,141

In vitro studies have demonstrated that the binding of HMt to DNA leads to the compaction of the DNA molecule nih.govnih.gov. This compaction is concentration-dependent. At lower protein-to-DNA mass ratios (less than 0.2:1), HMt binding induces negative supercoiling in relaxed circular DNA nih.gov. However, at higher ratios (greater than 0.2:1), the protein introduces positive toroidal supercoils nih.govnih.gov. This ability to induce positive supercoiling is a key feature that contributes to the stabilization of the DNA double helix, a critical requirement for life at high temperatures. The formation of these compact, nucleosome-like structures is a primary mechanism for maintaining the architectural integrity of the chromosome within the Methanobacterium cell.

Implications for Genome Stability and Integrity in Hyperthermophilic Environments

The hyperthermophilic nature of Methanobacterium presents a significant challenge to the stability of its genome. The high temperatures characteristic of its environment can lead to the denaturation, or "melting," of the DNA double helix. The Hmt1 protein plays a vital role in counteracting this threat.

The compaction of DNA by HMt is a crucial mechanism for enhancing genome stability. By wrapping the DNA into tight, supercoiled structures, the Hmt1 protein effectively raises the melting temperature of the DNA, making it more resistant to heat-induced denaturation nih.gov. This stabilization is a direct consequence of the positive supercoiling induced by HMt at physiological concentrations nih.govnih.gov.

The amino acid sequences of HMt1 and HMt2 show significant conservation with histone-like proteins from other hyperthermophilic archaea, such as HMf from Methanothermus fervidus nih.govnih.gov. This evolutionary conservation underscores the fundamental importance of these proteins in maintaining genome integrity in high-temperature environments.

Amino Acid Sequence Identity Between Histone-like Proteins:

Polypeptide PairPercentage Identity
HMt1 and HMt266-84%
HMt1 and HMf166-84%
HMt1 and HMf266-84%
HMt2 and HMf166-84%
HMt2 and HMf266-84%

This high degree of similarity in protein structure and function across different hyperthermophilic species points to a conserved strategy for ensuring genome stability under extreme thermal stress.

Hypothetical Linkages to Gene Expression Regulation via Chromatin Remodeling

While the primary role of Hmt1 in Methanobacterium appears to be structural, there are hypothetical linkages to the regulation of gene expression through chromatin remodeling. In eukaryotes, histone modifications and the dynamic nature of chromatin play a central role in controlling gene accessibility and transcription. While archaeal systems are simpler, the principle that chromosome structure influences gene expression is likely conserved.

The compaction of DNA by HMt could, in principle, restrict the access of the transcriptional machinery to gene promoters, thereby acting as a general repressor of transcription. Conversely, localized changes in the binding of HMt could "open up" specific regions of the chromosome, making genes more accessible for transcription.

In other organisms, such as the yeast Saccharomyces cerevisiae, a protein also named Hmt1 (though functionally distinct as a methyltransferase) is known to influence gene expression by modifying proteins involved in chromatin remodeling researchgate.net. While the Methanobacterium Hmt1 is a histone-like protein and not a methyltransferase, this highlights the potential for proteins that interact with chromatin to have regulatory roles. It is hypothesized that in Methanobacterium, the differential binding of HMt, potentially influenced by environmental signals or the presence of other DNA-binding proteins, could modulate gene expression patterns. However, direct experimental evidence for a specific regulatory role of Hmt1 in Methanobacterium gene expression is currently limited.

Contribution to Cellular Adaptation and Stress Response Mechanisms (e.g., Thermoadaptation)

The Hmt1 protein is a key contributor to the cellular adaptation and stress response mechanisms of Methanobacterium, most notably in thermoadaptation. The ability to thrive at high temperatures is a defining characteristic of this organism, and Hmt1 is integral to this capability.

The primary contribution of Hmt1 to thermoadaptation is its role in maintaining genome stability, as discussed previously. By preventing DNA denaturation at high temperatures, Hmt1 ensures that the genetic blueprint of the cell remains intact and functional nih.gov. The heat resistance of the DNA-compacting activity of HMt itself is a critical factor in its ability to perform this function under hyperthermophilic conditions.

Beyond its role in thermoadaptation, it is plausible that Hmt1 is involved in more general stress responses. Changes in the cellular environment, such as shifts in salinity or nutrient availability, often trigger global changes in gene expression. In some archaea, histone-like proteins have been shown to act as transcriptional regulators in response to environmental stressors like salt stress nih.gov. It is conceivable that in Methanobacterium, the levels or binding patterns of Hmt1 could be altered in response to various stresses, leading to changes in chromosome structure that in turn modulate the expression of stress-response genes. For instance, a model in yeast suggests that changes in Hmt1 expression in response to environmental stress can lead to increased heterogeneity in gene expression within a population, potentially enhancing the chances of survival researchgate.net. While this is a model from a eukaryotic system, it presents an intriguing possibility for a similar role for chromatin-associated proteins in the stress response of Methanobacterium.

Advanced Methodologies for Characterizing Hmt Function

In vitro DNA Topology Assays and Electrophoretic Mobility Shift Assays (EMSAs)

In vitro studies have been instrumental in defining the DNA binding and compaction properties of the HMt protein. Electrophoretic mobility shift assays (EMSAs) and DNA topology assays have provided key insights into the influence of HMt on DNA structure.

HMt binding to linear DNA molecules results in their compaction, which leads to an increased electrophoretic mobility in agarose (B213101) gels nih.gov. This phenomenon is a hallmark of architectural proteins that neutralize the negative charge of DNA and/or induce significant bending.

Furthermore, DNA topology assays using relaxed, circular DNA molecules have revealed that HMt can introduce supercoils in a concentration-dependent manner. At low protein-to-DNA mass ratios (less than 0.2:1), the binding of HMt induces negative supercoiling in the DNA nih.gov. Conversely, at higher protein-to-DNA mass ratios (greater than 0.2:1), the introduction of positive supercoils is observed nih.gov. This biphasic effect on DNA topology suggests a complex mechanism of interaction, where the stoichiometry of the HMt-DNA complex dictates the nature of the resulting DNA architecture. The ability of HMt to constrain positive toroidal supercoils is a property it shares with the related HMf protein from the hyperthermophile Methanothermus fervidus nih.gov.

These findings from in vitro assays demonstrate that HMt is a potent DNA architectural protein capable of significantly altering DNA topology, which is fundamental to its function in genome organization within Methanobacterium.

Cryo-Electron Microscopy and Atomic Force Microscopy for HMt-DNA Complex Visualization

To date, there are no published studies that have utilized cryo-electron microscopy (cryo-EM) or atomic force microscopy (AFM) to specifically visualize the structure of HMt-DNA complexes from Methanobacterium thermoautotrophicum. While these techniques are powerful tools for the high-resolution imaging of nucleoprotein assemblies and have been applied to study chromatin-like structures in other archaea, their application to elucidate the precise architecture of HMt1 and its complexes with DNA remains an area for future investigation. Such studies would be invaluable in providing a detailed structural basis for the biochemical observations of DNA compaction and supercoiling induced by HMt.

Mutagenesis Approaches for Elucidating Structure-Function Relationships of HMt1 and HMt2

Systematic mutagenesis studies specifically targeting the HMt1 and HMt2 proteins from Methanobacterium thermoautotrophicum to elucidate their structure-function relationships have not been extensively reported in the scientific literature. However, mutagenesis approaches have been successfully employed to investigate the basis of thermostability in archaeal histones from other methanogens, such as Methanobacterium formicicum. In one study, site-specific mutagenesis was used to identify key amino acid residues responsible for the differences in thermal stability between histones from a mesophile (M. formicicum) and a hyperthermophile (Methanothermus fervidus) nih.gov. This research demonstrated that improved intermolecular hydrophobic interactions and additional ion pairs contribute significantly to the higher stability of the histone from the hyperthermophilic organism nih.gov. While these findings provide a framework for how mutagenesis can be applied to understand the properties of archaeal histones, similar detailed studies on the specific roles of amino acid residues in the DNA binding and compaction functions of HMt1 and HMt2 are not yet available.

Proteomic and Interactome Profiling to Identify HMt-Interacting Partners

There is currently a lack of published research on the use of proteomic and interactome profiling to identify proteins that interact with HMt1 in Methanobacterium thermoautotrophicum. Methodologies such as co-immunoprecipitation followed by mass spectrometry (Co-IP/MS) or yeast two-hybrid screens are powerful approaches for discovering protein-protein interactions and could provide significant insights into the cellular pathways and processes in which HMt1 is involved, beyond its primary role in DNA packaging. The application of these techniques to map the HMt1 interactome would be a valuable step in further understanding its biological functions.

Genetic Perturbation Studies in Methanobacterium to Assess in vivo HMt Function

Genetic perturbation studies, such as gene knockouts or knockdowns, are essential for determining the in vivo function of proteins. At present, there are no reports in the scientific literature detailing the effects of genetically perturbing the hmtA or hmtB genes, which encode the HMt1 and HMt2 proteins, respectively, in Methanobacterium thermoautotrophicum. The development of robust genetic tools for this organism would be necessary to perform such studies. These experiments would be critical in confirming the in vitro observations of HMt's role in DNA organization and would likely uncover its importance for cell viability, growth, and gene regulation in its native context.

Future Research Trajectories and Broader Implications

Unraveling the Full Spectrum of HMt-Mediated DNA Topological States in vivo

The HMt protein, like other archaeal histones, plays a crucial role in compacting and organizing the archaeal genome. nih.gov In vitro studies have demonstrated that HMt can introduce both negative and positive supercoils into relaxed circular DNA, depending on the protein-to-DNA ratio. nih.gov These proteins assemble on DNA to form structures sometimes referred to as "hypernucleosomes," which are extended polymers of histone dimers around which DNA wraps in a quasi-continuous superhelix. nih.govnih.gov This is distinct from the discrete, octameric nucleosomes found in eukaryotes. nih.gov

A primary challenge for future research is to determine the precise nature and full range of these DNA topological states within living cells. While in vitro experiments provide a foundational understanding, the cellular environment, with its molecular crowding and fluctuating ionic conditions, undoubtedly influences these structures. Key research questions that need to be addressed include:

What is the exact structure of HMt-based chromatin in vivo? Advanced imaging techniques, such as cryo-electron tomography (cryo-ET) combined with in-cell crosslinking mass spectrometry (XL-MS), could provide unprecedented resolution of these nucleoprotein filaments inside Methanobacterium.

How does the topological state of the DNA change in response to cellular processes? Investigating the genome-wide distribution and superhelical density associated with HMt binding during different phases of the cell cycle (B, C, and D periods in archaea) and in response to environmental stress is critical. wikipedia.org

Do different HMt isoforms or post-translational modifications, if any, generate distinct topological outcomes? While extensive modifications like those in eukaryotes are absent, subtle modifications could play a regulatory role that is currently overlooked. nih.gov

Future studies will likely require the development of novel in vivo probes and high-resolution imaging techniques to capture the transient and dynamic nature of DNA topology within the archaeal cell.

Investigating the Dynamic Nature of Archaeal Chromatin and its Regulation

Archaeal chromatin is not a static entity; it is a dynamic structure that must accommodate essential DNA-dependent processes such as transcription, replication, and repair. mdpi.comnih.gov A significant avenue of future research is to understand the mechanisms that regulate the dynamic association and dissociation of HMt from the DNA. Unlike eukaryotes, which possess complex chromatin remodeling and modification machinery, archaea appear to lack these systems, suggesting that different regulatory principles are at play. nih.gov

Prospective research in this area should focus on:

The role of intrinsic DNA sequence: Archaeal histones exhibit a preference for certain DNA sequences, such as those with periodically spaced GC/GG or AA/TT dinucleotides, which facilitate bending and wrapping. elifesciences.orgfrontiersin.org Genome-wide mapping studies are needed to determine the extent to which DNA sequence dictates the positioning and stability of HMt-containing nucleosomes in Methanobacterium.

Environmental and metabolic regulation: How do changes in temperature, salt concentration, or nutrient availability affect HMt expression and its binding to the genome? It is plausible that these factors could modulate chromatin structure to globally regulate gene expression in response to environmental cues. nih.gov

Histone variants: Many archaea encode multiple histone paralogues. nih.gov Investigating whether Methanobacterium expresses different HMt variants under different conditions and whether these variants have distinct DNA-binding properties or form heteromeric complexes is a crucial next step. frontiersin.org

Understanding these regulatory mechanisms will reveal how archaea maintain a balance between genome compaction and the accessibility required for its active use. nih.gov

Exploring the Interplay between HMt and other DNA-Binding Proteins in Genome Management

The archaeal genome is decorated with a variety of DNA-binding proteins, including transcription factors and other nucleoid-associated proteins (NAPs), such as Alba or MC1. frontiersin.orgresearchgate.net The interplay between HMt and these other proteins is likely central to the regulation of genome function. Currently, this interplay is poorly understood.

Future research should aim to dissect this complex network of interactions:

Competition and Cooperation: Do HMt and transcription factors like TATA-binding protein (TBP) and Transcription Factor B (TFB) compete for binding at promoter regions? nih.gov Or do they cooperate, with HMt perhaps acting to position promoters for efficient recognition? High-resolution chromatin immunoprecipitation (ChIP-seq) studies for HMt and key transcription factors could map their respective territories and reveal patterns of co-localization or exclusion. asm.org

Hierarchical Organization: Is there a hierarchy in the organization of the archaeal nucleoid? Do proteins like Alba or MC1 organize DNA into larger domains or loops, upon which HMt imposes a finer level of compaction? nih.gov Techniques like chromosome conformation capture (e.g., Hi-C) adapted for archaea could illuminate the higher-order architecture of the Methanobacterium chromosome.

Functional Consequences of Interactions: How does the presence of HMt on a DNA template affect the activity of other proteins, such as DNA polymerases or repair enzymes? In vitro reconstitution experiments with purified components will be essential to dissect the functional consequences of these interactions at a mechanistic level.

Mapping the protein-protein and protein-DNA interaction network within the archaeal nucleoid will be key to building a comprehensive model of genome management.

Theoretical Modeling of Archaeal Chromatin Assembly and Dynamics

The unique properties of archaeal chromatin, particularly the formation of extended "hypernucleosome" filaments, present an exciting challenge for theoretical and computational biologists. nih.govnih.gov Current models of chromatin are largely based on the eukaryotic nucleosome. unimi.ityoutube.com Developing new theoretical frameworks and simulation approaches is essential for a quantitative understanding of archaeal genome organization.

Future directions in this area include:

Coarse-grained modeling: Developing coarse-grained models that can simulate the assembly of long HMt-DNA filaments. Such models could predict how factors like DNA sequence, protein concentration, and histone-histone stacking interactions influence the length, stability, and mechanical properties of the hypernucleosome. nih.gov

Molecular dynamics simulations: All-atom molecular dynamics (MD) simulations can provide high-resolution insights into the specific protein-DNA interactions that stabilize the archaeal nucleosome and the conformational changes that occur during DNA wrapping and unwrapping. nih.gov

Integrating theory with experiment: A key goal will be to develop models that can make testable predictions. For example, models could predict the force required to unwrap DNA from a hypernucleosome, which could then be tested using single-molecule techniques like magnetic tweezers or atomic force microscopy. nih.gov

These computational approaches will be invaluable for interpreting experimental data and for exploring aspects of chromatin dynamics that are difficult to access through experiments alone. unimi.it

Biotechnological Potential of Archaeal DNA-Binding Proteins for DNA Compaction and Nanotechnology (Research Applications)

The remarkable ability of archaeal histones like HMt to compact and stabilize DNA, often under extreme conditions, opens up exciting possibilities for biotechnological applications. nih.govnih.gov While enzymes from archaea, such as DNA polymerases and ligases, are already staples in biotechnology, the potential of their structural chromatin proteins is largely untapped. researchgate.net

Potential research applications to be explored include:

DNA Compaction Agents: HMt could be used as a reagent for the controlled compaction and protection of DNA in vitro. This could be valuable for applications in gene therapy delivery, where compacting DNA into nanoparticles is a key challenge, or for the long-term storage of DNA-based information.

Scaffolds for DNA Nanotechnology: The ability of HMt to organize DNA into regular, repeating structures could be harnessed in the field of DNA nanotechnology. nih.gov HMt could serve as a biological scaffold for the assembly of complex, custom-designed DNA nanostructures, potentially leading to the development of novel biosensors or nanoscale electronic components.

Modulation of DNA-based Reactions: By controlling the accessibility of the DNA template, HMt could be used to modulate the activity of enzymes in vitro. This could be applied to control the processivity of DNA polymerases in PCR or to regulate DNA ligation reactions.

The table below summarizes potential research applications for the HMt1 protein.

Application AreaPotential Use of HMt1 ProteinResearch Goal
Gene Delivery As a non-viral vector component to compact and protect therapeutic DNA/RNA.To improve the stability and cellular uptake of nucleic acid-based therapeutics.
DNA Data Storage To condense and stabilize DNA molecules used for long-term digital information archiving.To increase the density and longevity of DNA-based data storage systems.
DNA Nanotechnology As a programmable scaffold for the self-assembly of DNA into predefined 2D and 3D nanostructures. nih.govTo create novel nanomaterials and devices for biosensing, diagnostics, and nanoelectronics.
Enzyme Regulation To control the accessibility of DNA templates in enzymatic reactions (e.g., PCR, sequencing) for improved specificity.To develop new methods for fine-tuning molecular biology workflows.

Further research into the fundamental properties of HMt and other archaeal histones will undoubtedly uncover new and innovative applications in biotechnology and materials science.

Q & A

Q. What are the primary functional roles of Hmt1 in cellular systems, and how can these be experimentally validated?

Hmt1 is a type I protein arginine methyltransferase (PRMT) critical for post-translational methylation, particularly targeting RGG motifs in proteins like Nsr1. Its roles span transcriptional regulation, translation modulation, and noise buffering in genetic networks . Methodological Approach :

  • Knockout Studies : Delete HMT1 in model organisms (e.g., yeast) and assess phenotypic changes (e.g., colony color shifts in S. cerevisiae strains expressing GAr-Ade2 reporters) .
  • Western Blotting : Quantify methylation levels using antibodies specific for asymmetric dimethylarginine (ADMA) or monomethylarginine (MMA) .
  • RNA Pull-Down Assays : Validate protein-RNA interactions (e.g., Nsr1 binding to G4 motifs) in wild-type vs. hmt1Δ strains .

Q. What standard assays are used to quantify Hmt1-mediated methylation activity?

  • In Vitro Methylation Assays : Use purified Hmt1 and substrates (e.g., recombinant Nsr1) with radiolabeled S-adenosyl methionine (SAM). Separate products via SDS-PAGE and autoradiography .
  • Mass Spectrometry (LC-MS/MS) : Identify and quantify methylated arginine residues in proteomic extracts .
  • Phenotypic Screening : Monitor drug resistance or protein expression changes in hmt1Δ strains under stress (e.g., heat shock) .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictory data on Hmt1’s role in noise buffering vs. environmental sensing?

Contradictions arise from Hmt1’s dual roles as a network hub (buffering stochastic noise) and environmental sensor (modulating noise in response to stress). Experimental Design :

  • Single-Cell Transcriptomics : Compare gene expression variability in wild-type vs. hmt1Δ strains under controlled vs. fluctuating environments .
  • Network Analysis : Map Hmt1 interactomes (e.g., yeast two-hybrid screens) to identify context-dependent partners .
  • Evolutionary Experiments : Propagate hmt1Δ lineages under selective pressures to assess compensatory mutations .

Q. What structural insights into Hmt1 orthologs can guide functional studies in Methanobacterium?

While Methanobacterium Hmt1 is not directly characterized, structural homology with yeast/human PRMTs and Methanobacterium proteins (e.g., MTH1491) provides clues. Methodology :

  • Crystallography : Resolve 3D structures of Methanobacterium PRMT homologs (e.g., PDB: 1L1S) to identify conserved catalytic motifs .
  • NMR Spectroscopy : Analyze dynamic regions (e.g., substrate-binding loops) using protocols validated for microbial proteins like mth1743 .
  • Phylogenetic Analysis : Align sequences with orthologs (e.g., PRMT4 in humans) to infer functional conservation .

Q. How can cross-species functional studies clarify Hmt1’s evolutionary conservation?

Approach :

  • Complementation Assays : Express Methanobacterium Hmt1 orthologs in yeast hmt1Δ strains and rescue methylation-dependent phenotypes (e.g., GAr-mediated translation inhibition) .
  • CRISPR-Cas9 Knock-In : Replace endogenous PRMTs in human cells with Methanobacterium Hmt1 and assess methylation patterns via proteomics .

Q. What advanced techniques are needed to analyze Hmt1’s role in coordinating protein interaction networks?

  • Proximity-Dependent Biotinylation (BioID) : Identify transient interactors in vivo using Hmt1 fusion constructs .
  • Thermal Proteome Profiling (TPP) : Assess Hmt1-dependent protein stability changes under stress .
  • Cryo-EM : Visualize Hmt1 complexes (e.g., with SWI/SNF chromatin remodelers) at near-atomic resolution .

Data Contradiction and Validation

Q. How should researchers address partial loss-of-function phenotypes in hmt1Δ strains?

Partial phenotypes (e.g., incomplete rescue of GAr inhibition) suggest redundancy with other PRMTs. Solutions :

  • Double/Triple Knockouts : Delete paralogs (e.g., HMT2) to unmask redundant functions .
  • Chemical Inhibition : Use PRMT inhibitors (e.g., AMI-1) in combination with genetic mutants to achieve full pathway suppression .
  • Quantitative Proteomics : Compare methylation stoichiometry across substrates in single vs. multiple PRMT mutants .

Methodological Resources

  • Structural Data : PDB entries (e.g., 1L1S) for homology modeling .
  • Proteomic Databases : MeT-DB V2.0 for context-specific methylation sites .
  • Network Tools : STRING or Cytoscape for interactome mapping .

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